molecular formula C16H14F3NO2 B5861695 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

カタログ番号 B5861695
分子量: 309.28 g/mol
InChIキー: QJTYLPXWLRAEBQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.

作用機序

2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity by binding to the ATP-binding site of BTK. BTK is a key enzyme involved in the BCR signaling pathway, which plays a crucial role in the development and survival of B-cells. BCR signaling is aberrantly activated in B-cell malignancies and autoimmune diseases, leading to the proliferation and survival of B-cells. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide suppresses BCR signaling by inhibiting BTK activity, leading to the suppression of B-cell proliferation and survival.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, such as B-cell lymphoma and CLL. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in preclinical models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to have minimal off-target effects, with no significant toxicity observed in preclinical studies.

実験室実験の利点と制限

One of the main advantages of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also shown good oral bioavailability and a long half-life, which makes it suitable for oral administration. However, one of the limitations of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its limited solubility in water, which may affect its formulation and delivery. Another limitation is the lack of clinical data on the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in humans, which requires further investigation.

将来の方向性

There are several future directions for the research and development of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One direction is the evaluation of the safety and efficacy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in clinical trials in patients with B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the investigation of the potential synergy of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide with other agents, such as chemotherapy, immunotherapy, and targeted therapy. Another direction is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and immunomodulatory effects of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide may provide insights into the pathogenesis of B-cell malignancies and autoimmune diseases.

合成法

The synthesis of 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 2-bromo-4-methylphenol with 2-(trifluoromethyl)aniline to form 2-(3-methylphenoxy)-N-(2-trifluoromethylphenyl)acetamide, which is then converted to 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide through a series of reactions. The final product is obtained as a white solid with a purity of over 99%.

科学的研究の応用

2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide selectively inhibits BTK activity, leading to the suppression of BCR signaling and the proliferation of B-cells. In vivo studies have demonstrated that 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has potent anti-tumor activity in mouse models of B-cell lymphoma and chronic lymphocytic leukemia (CLL). 2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to be effective in mouse models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis, and inflammatory disorders, such as asthma and colitis.

特性

IUPAC Name

2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2/c1-11-5-4-6-12(9-11)22-10-15(21)20-14-8-3-2-7-13(14)16(17,18)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYLPXWLRAEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。